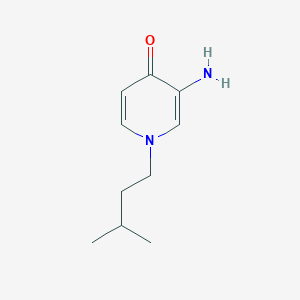
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an amino group at the third position, a 3-methylbutyl group at the first position, and a carbonyl group at the fourth position of the dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbutylamine with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium ethoxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used include ethanol and methanol, while catalysts such as palladium on carbon may be employed for hydrogenation steps.
化学反应分析
Types of Reactions
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular receptors and enzymes, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: A dihydropyridine compound used for its vasodilatory effects.
Uniqueness
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. Its unique structure allows for the exploration of new pharmacological properties and potential therapeutic applications.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-amino-1-(3-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H16N2O/c1-8(2)3-5-12-6-4-10(13)9(11)7-12/h4,6-8H,3,5,11H2,1-2H3 |
InChI 键 |
YJSPLVNEXLGUMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C=CC(=O)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)

![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
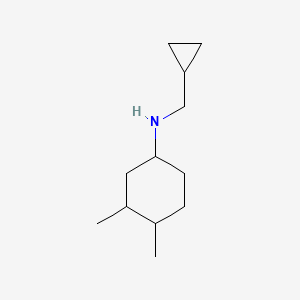
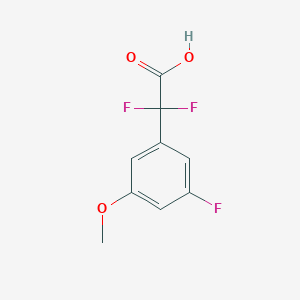
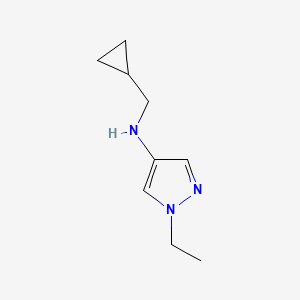

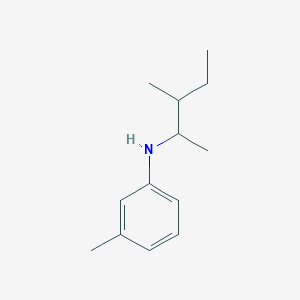
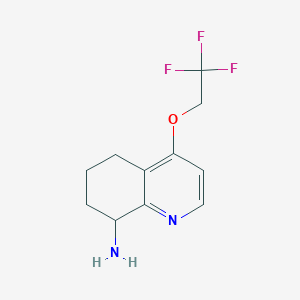

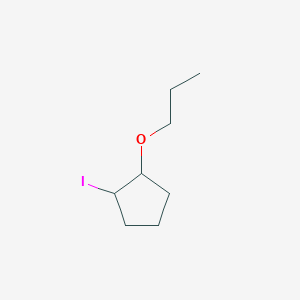
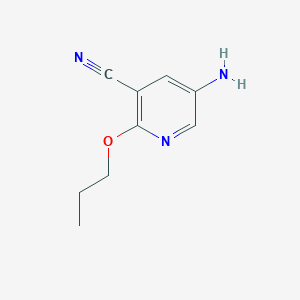
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
